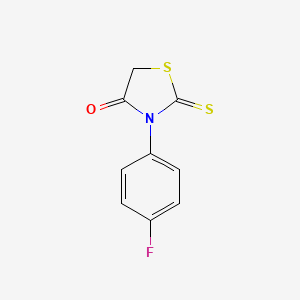

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one

Description

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. The presence of the fluorophenyl group adds to its unique chemical properties, making it a compound of interest in various fields of research and industry.

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPBWMREOTAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314990 | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-27-9 | |

| Record name | 387-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Intermediate Formation

This method adapts principles from quinazolinone synthesis, where 4-fluoroaniline (1 ) reacts with carbon disulfide (CS₂) in dimethyl sulfoxide (DMSO) under basic conditions (NaOH) to form sodium dithiocarbamate (2 ). Subsequent methylation with dimethyl sulfate yields methyl dithiocarbamate (3 ), which reacts with methyl β-keto esters (e.g., methyl acetoacetate) to form the thiazolanone ring via thiourea intermediates.

Key Steps :

- Dithiocarbamate Formation :

$$ \text{4-Fluoroaniline} + \text{CS}_2 + \text{NaOH} \rightarrow \text{Sodium 4-fluorophenyldithiocarbamate} $$ - Methylation :

$$ \text{Dithiocarbamate} + (\text{CH}3)2\text{SO}_4 \rightarrow \text{Methyl dithiocarbamate} $$ - Cyclization :

$$ \text{Methyl dithiocarbamate} + \text{Methyl acetoacetate} \rightarrow \text{Thiazolanone} + \text{MeSH} $$

Optimization and Yield

Yields for analogous quinazolinones reach 83%, suggesting similar efficiency for thiazolanones under optimized conditions (reflux in ethanol, 24–48 h). The bulky 4-fluorophenyl group may necessitate prolonged reaction times (35+ h) to overcome steric hindrance during cyclization.

Three-Component Condensation with Mercaptoacetic Acid

Reaction Design

Inspired by thiazolidin-4-one syntheses, this route employs 4-fluoroaniline, a ketone (e.g., acetone), and mercaptoacetic acid in polypropylene glycol (PPG) at 110°C. The ketone’s carbonyl group facilitates nucleophilic attack by the amine, while mercaptoacetic acid introduces the sulfur atom and carboxylate for cyclization.

Reaction Scheme :

$$ \text{4-Fluoroaniline} + \text{Acetone} + \text{Mercaptoacetic acid} \xrightarrow{\text{PPG, 110°C}} \text{Thiazolanone} + \text{H}_2\text{O} $$

Comparative Solvent Efficacy

PPG enhances yields (83% in thiazolidinones) compared to polyethylene glycol (PEG), which fails to initiate reactions even after 24 h. Ultrasonication reduces energy consumption and improves reaction rates (82–92% yields in analogous systems).

Hantzsch-Type Cyclization with Bromoketones

Thioamide Intermediate Preparation

4-Fluoroaniline reacts with thiophosgene (CSCl₂) to form 4-fluorophenyl isothiocyanate, which is treated with ammonium hydroxide to yield thioamide (4 ). Cyclization with α-bromoacetophenone (5 ) in ethanol produces the thiazolanone ring.

Mechanistic Pathway :

- $$ \text{4-Fluoroaniline} + \text{CSCl}_2 \rightarrow \text{4-Fluorophenyl isothiocyanate} $$

- $$ \text{Isothiocyanate} + \text{NH}_4\text{OH} \rightarrow \text{Thioamide} $$

- $$ \text{Thioamide} + \alpha\text{-Bromoacetophenone} \rightarrow \text{Thiazolanone} + \text{HBr} $$

Yield and Selectivity

Analogous thiazole syntheses achieve 75–85% yields, with regioselectivity driven by the electron-withdrawing fluorine substituent, which directs cyclization to the para position.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Dithiocarbamate Routes

Methylation of dithiocarbamates risks over-alkylation, forming bis-methylated byproducts. Employing stoichiometric dimethyl sulfate (1:1 ratio) and low temperatures (0–5°C) mitigates this.

Steric Effects of the 4-Fluorophenyl Group

The fluorine atom’s electronegativity enhances intermediate stability but slows cyclization due to reduced nucleophilicity at the amine. Catalytic bases (e.g., K₂CO₃) accelerate ring closure without degrading sensitive thioxo groups.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Applications De Recherche Scientifique

Antibacterial Activity

The antibacterial properties of 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one derivatives have been extensively studied. Research indicates that compounds containing the 4-fluorophenyl group exhibit notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Evaluation

A study synthesized a series of thiazolidinone derivatives, including those with the 4-fluorophenyl moiety. These compounds were evaluated for their in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5d | S. aureus | 40 |

| 5d | E. coli | 50 |

| 5c | Bacillus subtilis | 30 |

Anticancer Properties

The anticancer potential of thiazolidinone derivatives, including this compound, has garnered attention due to their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Cytotoxicity Assays

In a recent investigation, several thiazolidinone derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values that indicate potent cytotoxic activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | MCF-7 | 0.54 |

| 5d | HepG2 | 0.24 |

These findings suggest that the presence of the fluorophenyl group enhances the anticancer activity of these compounds by targeting specific molecular pathways involved in tumor growth .

Anti-Inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiazolidinone derivatives. Compounds derived from this compound have shown efficacy in reducing inflammatory markers.

Case Study: Inhibition of Cytokines

In vitro studies demonstrated that specific derivatives significantly inhibited pro-inflammatory cytokines such as IL-6 and TNF-α when tested at concentrations of 10 µg/mL. The results indicated a stronger inhibitory effect compared to conventional anti-inflammatory drugs like dexamethasone:

| Compound | Cytokine Inhibition (%) |

|---|---|

| 5d | IL-6: 89% |

| 5d | TNF-α: 78% |

These findings suggest that the compound could be a promising candidate for developing new anti-inflammatory agents .

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, increasing its efficacy as an inhibitor. The exact pathways involved depend on the specific application and target enzyme.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chlorophenyl)-2-thioxo-1,3-thiazolan-4-one

- 3-(4-Bromophenyl)-2-thioxo-1,3-thiazolan-4-one

- 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolan-4-one

Uniqueness

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine atom increases the compound’s lipophilicity and enhances its ability to interact with biological targets. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits higher potency and selectivity in biological assays.

Activité Biologique

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one (CAS 387-27-9) is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₆FNOS₂

- Molecular Weight : 227.28 g/mol

- CAS Number : 387-27-9

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with a fluorinated phenyl group exhibit enhanced antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | |

| Pseudomonas aeruginosa | 125 | ||

| Escherichia coli | 62.5 |

The compound demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, with a reduction percentage exceeding 50% at concentrations comparable to its MIC .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. In particular, the derivative containing the 4-fluorophenyl group has shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of 4-fluorophenyl thiazolidinone against ovarian (SKOV3) and cervical (HeLa) cancer cell lines:

- Cytotoxicity Results :

This indicates that this compound has potent anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Genotoxicity Assessment

While the compound exhibits promising therapeutic effects, its safety profile is crucial for potential clinical applications. A genotoxicity study revealed that at sublethal concentrations, the compound induced significant genotoxic effects in normal cells, suggesting caution in its therapeutic use .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinone derivatives can be attributed to their structural features. The presence of electron-withdrawing groups such as fluorine enhances their reactivity and biological efficacy. SAR studies indicate that modifications in the thiazolidinone scaffold can lead to improved antimicrobial and anticancer activities .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one?

The compound is typically synthesized via a two-step process:

- Step 1 : Condensation of 4-fluorobenzaldehyde derivatives with thiourea or thioamide precursors under acidic conditions to form a Schiff base intermediate.

- Step 2 : Cyclization of the intermediate using reagents like HCl or H₂SO₄ to form the thiazolidinone ring . Example parameters: Reaction temperatures range from 60–80°C for condensation, with cyclization completed within 2–4 hours. Yields depend on solvent polarity (e.g., ethanol or DMF) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR : Confirms the presence of C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and the thiazolidinone carbonyl carbon (δ 170–175 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₀H₆FNO₃S₂, MW 271.3 g/mol) .

Q. How does crystallography aid in structural validation?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

- Bond lengths : C=O (1.21–1.23 Å), C=S (1.65–1.68 Å) .

- Dihedral angles : The fluorophenyl and thiazolidinone rings exhibit a dihedral angle of ~71°, influencing steric effects . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational structural data?

- Step 1 : Cross-validate SC-XRD data with density functional theory (DFT) calculations.

- Step 2 : Analyze hydrogen-bonding networks (e.g., C–H⋯O interactions) using Hirshfeld surfaces to identify packing anomalies . Example: In related compounds, intermolecular C–H⋯O contacts (2.5–2.7 Å) stabilize crystal lattices .

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yields by 15–20% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase antibacterial activity .

Q. How to resolve conflicting bioactivity data in enzyme inhibition assays?

- Method : Use dose-response curves (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., fluorine position) with target binding.

- Example : Fluorine at the para position enhances hydrophobic interactions with enzyme active sites, as seen in rhodanine derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.